4-Octylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of aromatic compounds similar to 4-Octylbenzoic acid often involves multi-component reactions, catalysis, and the manipulation of functional groups to achieve the desired molecular structure. For instance, the synthesis of isoxazolone derivatives, which share some synthetic pathways with benzoic acid derivatives, can be achieved through three-component reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions (Laroum et al., 2019). These methods emphasize the role of catalysis and the choice of reactants in the efficient synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds like 4-Octylbenzoic acid is characterized by the presence of aromatic rings, which are crucial for the compound's chemical behavior and interactions. Studies on the modularity of cocrystals of related compounds demonstrate the importance of halogen interactions in determining molecular structure and properties (Tothadi et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of benzoic acid derivatives, including 4-Octylbenzoic acid, involves transformations such as esterification, amidation, and reactions with various reagents to introduce or modify functional groups. For example, the synthesis and transformations of 4-phosphorylated derivatives of 1,3-azoles highlight the diverse chemical reactions these aromatic compounds can undergo, reflecting the potential chemical versatility of 4-Octylbenzoic acid (Abdurakhmanova et al., 2018).
Scientific Research Applications
Liquid Crystalline Properties
4-Octylbenzoic acid demonstrates significant potential in the development of liquid crystals. A study by (Sharma et al., 2020) explored its thermal and mesophase behavior when mixed with 4,4'-bipyridine. This complex exhibited two distinct phases and displayed liquid crystalline properties, as evidenced by polarizing optical microscopy and differential scanning calorimetry. X-ray diffraction studies further confirmed the presence of hydrogen bonds, indicative of its potential use in advanced material science.
Phase Behaviour and Structural Analysis
The study of 4-octylbenzoic acid's crystal structure provides insights into its potential applications in various fields, including material science and engineering. Research by (Lokanath et al., 2000) detailed the crystal structure of 4-octylbenzoic acid, highlighting its crystallization properties. Such information is crucial for the development of new materials with specific optical or mechanical properties.
Thermal Behavior in Lanthanide Complexes
The interaction of 4-octylbenzoic acid with lanthanide ions has been studied for its effect on thermal behavior. (Jongen et al., 2003) investigated how the chain length of 4-alkoxybenzoic acids influences the structure and thermal behavior of lanthanide complexes. This research is relevant in the context of designing materials for specific thermal applications, potentially in electronics or photonics.
Role in Organic Semiconductor Crystallization
4-Octylbenzoic acid plays a role in the crystallization of organic semiconductors. (He et al., 2021) utilized 4-octylbenzoic acid as a nucleation additive to regulate crystal orientation and grain width in organic semiconductors. This study highlights its utility in enhancing the electrical performance of organic semiconducting materials, which is vital for the development of organic electronic devices.
Applications in Molecular Liquids
In molecular liquids, 4-octylbenzoic acid has been explored for its potential applications. (Das et al., 2021) discussed the use of 4-hydroxy benzoic acid, a related compound, in the removal of contaminants from ecosystems. Such research is pivotal in developing new strategies for environmental protection and sustainability.
Safety And Hazards
4-Octylbenzoic acid is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .
properties
IUPAC Name |
4-octylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLDNJKHLQOJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063088 | |
Record name | Benzoic acid, 4-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octylbenzoic acid | |
CAS RN |
3575-31-3 | |
Record name | 4-Octylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3575-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Octylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Octylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-octylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-OCTYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWH5I1J38K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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